Methyl 2-(pyrrolidin-3-yl)acetate
Overview
Description
Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
Methyl 2-(pyrrolidin-3-yl)acetate has been utilized in the synthesis of various heterocyclic compounds. For instance, it is used in the construction of pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, which are valuable in medicinal chemistry (Prezent et al., 2016).
2. Chiral Intermediate Synthesis
This compound has been used in the stereoselective synthesis of chiral intermediates. An example includes its application in the synthesis of batzelladines A and B, which are of interest due to their potential pharmacological properties (Guo et al., 2017).
3. Molecular Fragment Assembly
Methyl 2-(pyrrolidin-3-yl)acetate plays a role in molecular fragment assembly, particularly in the construction of indolizine skeletons. This process involves oxidative cross-coupling and cyclization, demonstrating the compound's versatility in complex molecular syntheses (Wu et al., 2017).
4. Identification and Separation in Chromatography
It is also identified as an impurity in pharmaceutical compounds. For instance, it has been detected and separated in high-performance liquid chromatography (HPLC) methods, highlighting its relevance in pharmaceutical quality control (Arayne et al., 2010).
5. Synthesis of γ-Aminobutyric Acid Analogues
This compound is used in synthesizing γ-aminobutyric acid analogues, which are significant in neuroscience and pharmacology. The synthesis process often involves photocycloaddition and fragmentation reactions, indicating its utility in creating bioactive molecules (Petz et al., 2019).
6. Biological Activity Studies
Methyl 2-(pyrrolidin-3-yl)acetate derivatives have been synthesized andstudied for their biological activities, such as plant growth stimulation. This showcases the compound's potential in agricultural applications and bioactive compound development (Pivazyan et al., 2019).
7. Polymerization Applications
It has been used in polymerization processes, such as in the synthesis of linear living α,ω-di(tert-chloro)polyisobutylenes. This application demonstrates its role in the development of new materials and polymers (Pratap & Heller, 1992).
8. Synthesis of Alkaloids
The compound is involved in the synthesis of various alkaloids, demonstrating its importance in the field of natural product chemistry. This includes the isolation of unique alkaloids from natural sources and the synthesis of their derivatives (Tan et al., 2010).
Safety and Hazards
- Safety Data Sheet : Link
properties
IUPAC Name |
methyl 2-pyrrolidin-3-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)4-6-2-3-8-5-6/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKONQSPVWNDJJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540403 | |
Record name | Methyl (pyrrolidin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(pyrrolidin-3-yl)acetate | |
CAS RN |
95274-14-9 | |
Record name | Methyl 3-pyrrolidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95274-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (pyrrolidin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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